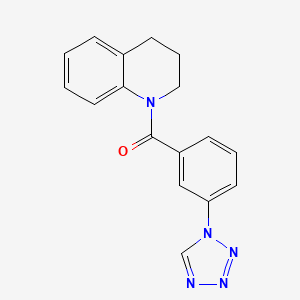
2-(4-(isopropylthio)phényl)-N-(3-méthyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(isopropylthio)phenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide is a chemical compound with diverse applications in several fields including chemistry, biology, and medicine. This compound has unique structural properties and a specific mechanism of action that makes it valuable for scientific research and industrial applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is utilized as a building block in the synthesis of more complex molecules, especially those requiring triazole functionality, which is important for its stability and reactivity profiles.
Biology
In biological research, it serves as a molecular probe to study enzyme interactions and can act as a ligand in biochemical assays, helping in elucidating the function of proteins and nucleic acids.
Medicine
Industry
Industrially, the compound can be used in the manufacture of fine chemicals and as an intermediate in the production of agrochemicals, dyes, and polymers due to its versatile reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize 2-(4-(isopropylthio)phenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide, one typically starts with a multi-step organic synthesis process involving the initial preparation of key intermediates. The process begins with the functionalization of phenyl groups, often employing isopropylthio groups through electrophilic aromatic substitution. This is followed by the incorporation of the triazole ring via azide-alkyne cycloaddition (click chemistry), which provides high yield and regioselectivity under mild conditions. The final step involves acylation to form the acetamide linkage.
Industrial Production Methods
In industrial settings, the compound is produced through an optimized version of the laboratory synthesis process, ensuring scalability and cost-effectiveness. This includes utilizing continuous flow reactors to handle the exothermic nature of the reactions, and employing advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
2-(4-(isopropylthio)phenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide undergoes various chemical reactions including:
Oxidation: It can be oxidized at the isopropylthio group to form sulfoxides or sulfones.
Reduction: The acetamide group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid under mild conditions.
Reduction: Use of lithium aluminium hydride or catalytic hydrogenation.
Substitution: Reagents such as chlorinating agents or nitrating mixtures under controlled temperatures.
Major Products
The major products formed include various oxidized derivatives (sulfoxides, sulfones), reduced amines, and substituted aromatic compounds, depending on the reaction conditions and reagents used.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, often involving the triazole ring which can coordinate with metal ions or form hydrogen bonds with biological macromolecules. These interactions can inhibit or modulate the activity of enzymes, receptors, or other proteins, thus affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(methylthio)phenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide
2-(4-(ethylthio)phenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide
Highlighting Uniqueness
What sets 2-(4-(isopropylthio)phenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide apart is its specific isopropylthio group, which provides unique steric and electronic effects, influencing its reactivity and interaction with other molecules. This makes it particularly useful in studies where these specific effects are crucial.
Propriétés
IUPAC Name |
N-[3-methyl-1-(triazol-2-yl)butan-2-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4OS/c1-13(2)17(12-22-19-9-10-20-22)21-18(23)11-15-5-7-16(8-6-15)24-14(3)4/h5-10,13-14,17H,11-12H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKJBMVKDNOVCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)CC2=CC=C(C=C2)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2576074.png)

![1,3-dimethyl-5-((thiophen-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2576079.png)


![3-(3-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2576084.png)



![4-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2576090.png)
![Methyl 2-((4-oxospiro[chroman-2,1'-cyclohexan]-7-yl)oxy)acetate](/img/structure/B2576091.png)


![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-[cyclohexyl(methyl)carbamoyl]benzoate](/img/structure/B2576096.png)
